2-(3-Methoxypyrazin-2-yl)acetic acid
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Overview
Description
2-(3-Methoxypyrazin-2-yl)acetic acid is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a methoxy group attached to the pyrazine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrazin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxypyrazin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxypyrazin-2-yl)acetic acid: Another methoxy-substituted pyrazine derivative with similar chemical properties.
2-(5-Bromopyrazin-2-yl)acetic acid: A bromine-substituted pyrazine derivative with distinct reactivity due to the presence of the bromine atom.
Uniqueness
2-(3-Methoxypyrazin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(3-methoxypyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-5(4-6(10)11)8-2-3-9-7/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
YHMOHJZVBYRSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1CC(=O)O |
Origin of Product |
United States |
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